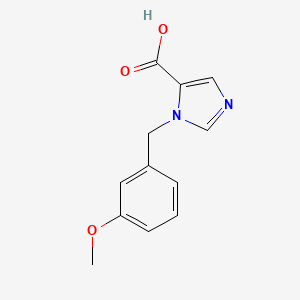

1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

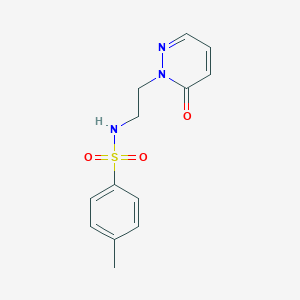

The compound “1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and is a key component of many important biological molecules, including the amino acid histidine and the nucleic acids adenine and guanine . The methoxybenzyl group is a common substituent in organic chemistry, often contributing to the lipophilicity and thus the bioavailability of a molecule .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, with the methoxybenzyl and carboxylic acid groups attached at the 1 and 5 positions, respectively . The presence of these functional groups would likely confer certain chemical properties to the molecule, such as polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imidazole ring is aromatic and thus relatively stable, but can participate in electrophilic substitution reactions . The carboxylic acid group is acidic and can undergo reactions such as esterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group and the aromatic imidazole ring could confer solubility in both polar and non-polar solvents . The exact properties would need to be determined experimentally.Scientific Research Applications

1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, this compound has been studied for its potential as a herbicide due to its ability to inhibit plant growth. In materials science, this compound has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.

Mechanism of Action

Target of Action

The primary target of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the degradation of endocannabinoids in the nervous system .

Mode of Action

This compound interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The compound’s interaction with FAAH is most likely irreversible or slowly reversible .

Biochemical Pathways

The inhibition of FAAH by this compound affects the endocannabinoid system . This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors and their endogenous ligands . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, which can modulate the release of other neurotransmitters .

Pharmacokinetics

The compound’s inhibitory activity on faah is dose-dependent, suggesting that it is absorbed and distributed in the body to interact with its target .

Result of Action

The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids . This can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .

Action Environment

Factors such as the concentration of the compound and the presence of other substances in the environment could potentially influence its action and efficacy .

Advantages and Limitations for Lab Experiments

1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid has several advantages for lab experiments, including its high purity and yield, its ability to inhibit specific enzymes and receptors, and its potential applications in various fields. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research related to 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid, including the development of new synthesis methods to improve its yield and purity, the identification of new applications in medicine, agriculture, and materials science, and the further investigation of its mechanism of action. Additionally, future research could focus on the development of derivatives of this compound with improved properties for specific applications.

Synthesis Methods

The synthesis of 1-(3-Methoxybenzyl)-1H-imidazole-5-carboxylic acid involves the reaction of 3-methoxybenzylamine with glyoxylic acid in the presence of sodium cyanoborohydride. This method has been optimized to yield a high purity and yield of this compound.

Safety and Hazards

properties

IUPAC Name |

3-[(3-methoxyphenyl)methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-10-4-2-3-9(5-10)7-14-8-13-6-11(14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMHTPLKNNPHOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C=NC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile](/img/structure/B2623729.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2623730.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2623734.png)

![5-(3,5-dimethoxyphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2623737.png)

![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2623743.png)

![1-[3-(2-Furanyl)propenoyl]-1H-benzotriazole](/img/structure/B2623746.png)

![3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2623749.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2623750.png)